molecular formula C7H13ClO2S B8293272 [(4-Chlorobutyl)thio]acetic acid methyl ester

[(4-Chlorobutyl)thio]acetic acid methyl ester

Cat. No. B8293272
M. Wt: 196.70 g/mol
InChI Key: QZKROHLBAHKMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Chlorobutyl)thio]acetic acid methyl ester is a useful research compound. Its molecular formula is C7H13ClO2S and its molecular weight is 196.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Chlorobutyl)thio]acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Chlorobutyl)thio]acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

methyl 2-(4-chlorobutylsulfanyl)acetate

InChI

InChI=1S/C7H13ClO2S/c1-10-7(9)6-11-5-3-2-4-8/h2-6H2,1H3

InChI Key

QZKROHLBAHKMFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl thioglycolate (10.0 mL, 113 mmol) in tetrahydrofuran (200 mL) at −78° C. under argon atmosphere was treated dropwise with n-butyllithium (2.5 M hexanes solution, 45 mL, 113 mmol). After 1 h at −78° C., the cloudy solution was rapidly treated with 1-bromo-4-chlorobutane (13.0 mL, 113 mmol) and allowed to warm to room temperature overnight. It was poured into water and hexanes, washed with cold aqueous sodium hydroxide solution (0.1 M) followed with saturated aqueous ammonium chloride, and the organic layer was stored over anhydrous sodium sulfate. The volatiles were removed and the residue was purified by chromatography and eluted with 8:1 hexane:ethyl acetate to yield [(4-chlorobutyl)thio]acetic acid methyl ester (10.7 g, 54.5 mmol) as a colorless liquid: EIMS m/z 198 (M+ with 37Cl), 196 (M+ with 35Cl).
Quantity
10 mL
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reactant
Reaction Step One
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45 mL
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reactant
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200 mL
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solvent
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13 mL
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reactant
Reaction Step Two
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reactant
Reaction Step Three
[Compound]
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hexanes
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
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